2-FLUORO-DL-HOMOPHENYLALANINE
Overview
Description
2-FLUORO-DL-HOMOPHENYLALANINE is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a fluorophenyl group attached to a butanoic acid backbone
Scientific Research Applications
2-FLUORO-DL-HOMOPHENYLALANINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-Amino-4-(2-fluorophenyl)butanoic acid.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Amino-4-(2-fluorophenyl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including aminotransferases and decarboxylases, which facilitate its incorporation into metabolic pathways. The nature of these interactions often involves the formation of Schiff bases or other covalent intermediates, which are crucial for the catalytic activity of the enzymes involved .
Cellular Effects
The effects of 2-Amino-4-(2-fluorophenyl)butanoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. Additionally, it can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional activity. The impact on cellular metabolism includes alterations in amino acid synthesis and degradation pathways .
Molecular Mechanism
At the molecular level, 2-Amino-4-(2-fluorophenyl)butanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, this compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites. Changes in gene expression are mediated through interactions with transcription factors and co-regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(2-fluorophenyl)butanoic acid can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Degradation products may form over extended periods, potentially altering its biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including upregulation or downregulation of specific metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Amino-4-(2-fluorophenyl)butanoic acid in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or neuroprotection. At higher doses, toxic effects can occur, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted .
Metabolic Pathways
2-Amino-4-(2-fluorophenyl)butanoic acid is involved in several metabolic pathways. It can be incorporated into the biosynthesis of other amino acids or catabolized to produce energy. Enzymes such as aminotransferases and dehydrogenases play a crucial role in these processes. The presence of the fluorophenyl group can influence the metabolic flux, potentially leading to the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Amino-4-(2-fluorophenyl)butanoic acid is transported and distributed through various mechanisms. Transporters such as amino acid transporters facilitate its uptake into cells, while binding proteins may aid in its intracellular distribution. The localization and accumulation of this compound can be influenced by factors such as cellular pH and the presence of other competing molecules .
Subcellular Localization
The subcellular localization of 2-Amino-4-(2-fluorophenyl)butanoic acid is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-FLUORO-DL-HOMOPHENYLALANINE typically involves the use of starting materials such as 2-fluorobenzaldehyde and amino acids. One common method is the reductive amination of 2-fluorobenzaldehyde with an appropriate amino acid derivative under reducing conditions. This reaction is often catalyzed by reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-FLUORO-DL-HOMOPHENYLALANINE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Comparison with Similar Compounds
- 2-Amino-4-(4-fluorophenyl)butanoic acid
- 2-Amino-4-(4-chlorophenyl)butanoic acid
- 2-Amino-4-(4-bromophenyl)butanoic acid
Uniqueness: 2-FLUORO-DL-HOMOPHENYLALANINE is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDGWLHCOPIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289041 | |
Record name | α-Amino-2-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-81-8 | |
Record name | α-Amino-2-fluorobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225233-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-2-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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